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Compound of Interest

Methyl 3-(3-
Compound Name:
bromophenoxy)propanoate

CAS No.: 18333-19-2

Cat. No.: B3111563

Get Quote

Executive Summary

Methyl 3-(3-bromophenoxy)propanoate is a specialized organobromine intermediate widely
utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its ether linkage
(phenoxy group) rather than a direct carbon-carbon bond, this compound serves as a critical
“linker scaffold" in the development of PPAR agonists and is the direct biosynthetic precursor to
6-bromo-4-chromanone, a bicyclic core found in various anticancer and antidepressant
pharmacophores.

This guide provides a comprehensive technical analysis of the compound, detailing its
physicochemical properties, validated synthesis protocols via Oxa-Michael addition, and its
strategic application in heterocyclic ring formation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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The precise identification of this compound is critical, as it is frequently confused with its
structural isomer, Methyl 3-(3-bromophenyl)propanoate (a C-C linked analog).

Table 1: Core Technical Specifications

Property Specification

IUPAC Name Methyl 3-(3-bromophenoxy)propanoate

3-(3-Bromophenoxy)propionic acid methyl ester;
Common Synonyms )
Methyl 3-(m-bromophenoxy)propionate

CAS Number 1367714-36-0 (Ester); 18386-03-3 (Parent Acid)
Molecular Formula C10H11BrOs

Molecular Weight 259.10 g/mol

SMILES COC(=0)CCOC1=CC=CC(Br)=C1

) Viscous liquid or low-melting solid (dependent
Physical State )
on purity)

Soluble in DCM, Ethyl Acetate, Methanol;

Solubility )
Insoluble in Water

Structural Analysis

The molecule consists of three distinct functional domains:

» 3-Bromophenyl Ring: Provides a handle for further cross-coupling reactions (e.g., Suzuki-
Miyaura).

e Propanoate Linker: A 3-carbon chain containing an ether oxygen and an ester terminus.

o Methyl Ester: A masking group for the carboxylic acid, modulating lipophilicity (LogP ~2.7)
and allowing for easy hydrolysis.

Synthesis & Production Protocols

The most robust industrial route for synthesizing Methyl 3-(3-bromophenoxy)propanoate is
the Oxa-Michael Addition. This method is preferred over Williamson ether synthesis due to
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higher atom economy and the avoidance of strong bases that might dehalogenate the aromatic
ring.

Protocol A: Oxa-Michael Addition (Green Chemistry

Route)
Reaction Type: Nucleophilic Conjugate Addition Yield: 85-92% Purity: >98% (after workup)

Reagents:

e Substrate: 3-Bromophenol (1.0 eq)
e Michael Acceptor: Methyl Acrylate (1.2 eq)
o Catalyst: Triton B (Benzyltrimethylammonium hydroxide) (0.05 eq) or K2COs (anhydrous)

e Solvent: Acetonitrile (MeCN) or neat (solvent-free)

Step-by-Step Workflow:

e Preparation: Charge a round-bottom flask with 3-Bromophenol (17.3 g, 100 mmol) and
Acetonitrile (100 mL).

e Activation: Add anhydrous K2COs (13.8 g, 100 mmol) and stir at room temperature for 15
minutes to generate the phenoxide intermediate.

» Addition: Dropwise add Methyl Acrylate (10.8 mL, 120 mmol) over 20 minutes. Caution:
Exothermic reaction.

o Reflux: Heat the mixture to reflux (80°C) for 6—8 hours. Monitor via TLC (Hexane:EtOAc 4:1)
until the phenol spot disappears.

e Workup:
o Cool to room temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure.
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o Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2x50 mL) to
remove unreacted phenol.

o Wash with Brine, dry over Na2SOa4, and concentrate.

 Purification: The crude olil is typically pure enough for downstream use. If necessary, purify
via vacuum distillation or silica gel chromatography.

Diagram 1: Synthetic Pathway & Cyclization Logic
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Caption: Logical flow from raw materials to the target ester and its subsequent conversion into
the bioactive chromanone scaffold.

Applications in Drug Discovery[1][2][7][9]
A. Precursor to 6-Bromo-4-Chromanone

The primary utility of Methyl 3-(3-bromophenoxy)propanoate is as the linear precursor to 6-
bromo-4-chromanone (CAS 49660-57-3).

e Mechanism: Intramolecular Friedel-Crafts acylation.

 Significance: The chromanone ring is a "privileged structure” in medicinal chemistry. The
bromine at the 6-position (derived from the 3-bromo of the starting phenol) is perfectly
positioned for late-stage diversification via palladium-catalyzed cross-coupling to create
libraries of:

o Antidepressants (Serotonin modulators).

o Flavonoid analogs (Antioxidants).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3111563/docs?utm_src=pdf-body-img#methyl-3-3-bromophenoxy-propanoate-technical-specifications-synthetic-utility
https://www.benchchem.com/product/b3111563/docs?utm_src=pdf-body#methyl-3-3-bromophenoxy-propanoate-technical-specifications-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

B. PPAR Agonist Pharmacophores
The phenoxy-alkyl-carboxylate motif is a hallmark of Peroxisome Proliferator-Activated

Receptor (PPAR) agonists (e.g., Fibrates).

o The 3-carbon chain (propanoate) provides a specific distance between the aromatic lipophilic
tail and the acidic headgroup, which is critical for binding to the PPAR ligand-binding domain
(LBD).

o Researchers use this methyl ester to optimize cell permeability before hydrolyzing it to the
active acid form in vivo or in vitro.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

Nuclear Magnetic Resonance (*H-NMR)

Solvent: CDCls, 400 MHz

Shift (6 ppm) Multiplicity Integration Assighment
7.05 - 7.20 Multiplet 1H Ar-H (C5)
7.00-7.10 Multiplet 2H Ar-H (C2, C4)
6.80 - 6.90 Multiplet 1H Ar-H (C6)
4.25 Triplet (J=6.5 Hz) 2H -O-CH2-CHa-
3.72 Singlet 3H -OCHs (Ester)
2.80 Triplet (J=6.5 Hz) 2H -CH2-CH2-CO-

Mass Spectrometry (GC-MS)

e Molecular lon (M+): Peaks at m/z 258 and 260 (1:1 ratio due to 7°Br/21Br isotopes).
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o Base Peak: Often m/z 185/187 (Loss of -CH2COOMe fragment, leaving the bromophenoxy
cation).

Safety & Handling
o Hazard Classification: Irritant (Xi).
o GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

e Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can
hydrolyze if exposed to moisture over long periods.

» Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; the
compound is toxic to aquatic life due to the halogenated aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. CAS 18386-03-3 | Sigma-Aldrich [sigmaaldrich.cn]

e 3. CAS 18386-03-3 | Sigma-Aldrich [sigmaaldrich.com]

e 4. CAS:18386-03-3 FT-0712283 3-(3-bromophenoxy)propanoic acid Product Detail

Information [finetechchem.com]

e 5. aablocks.com [aablocks.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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